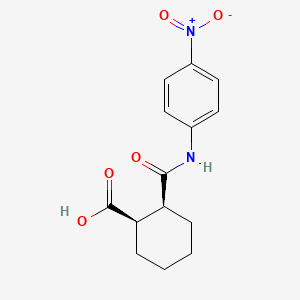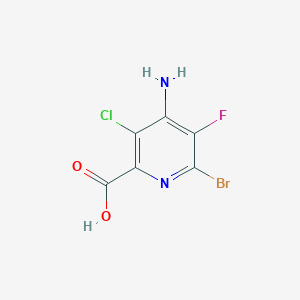![molecular formula C12H13N3S B14910270 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (-HC=N-). This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminothiazole. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-oxide, while reduction may produce N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine.
Scientific Research Applications
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound shares a similar structure but has a hydroxyl group instead of a thiazole ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: This compound has a similar benzylidene group but differs in the presence of a diketone moiety.
Uniqueness
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-1,3-thiazol-2-yliminomethyl]aniline |
InChI |
InChI=1S/C12H13N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-9H,1-2H3/b14-9+ |
InChI Key |
ATZLMYHAZSBNPO-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NC=CS2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
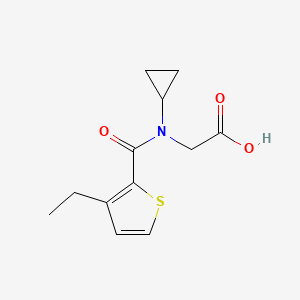
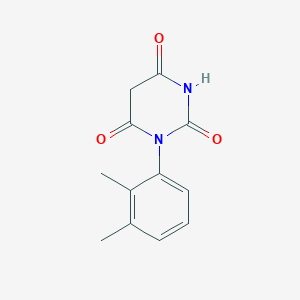
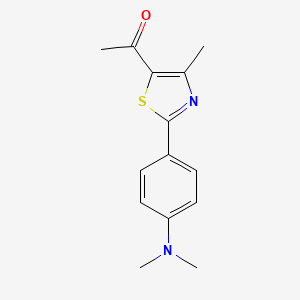
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)
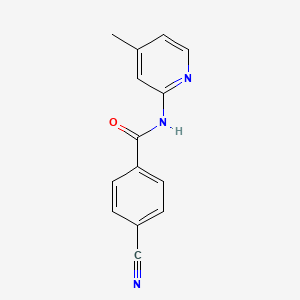
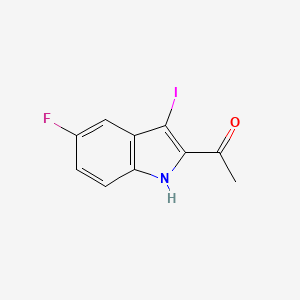

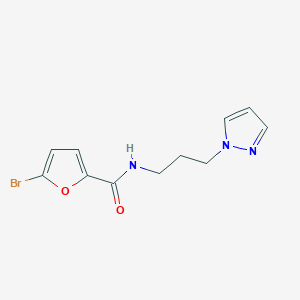
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)


